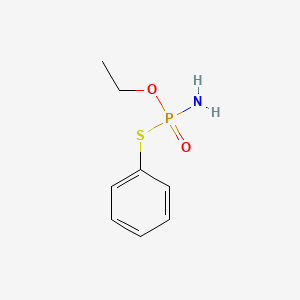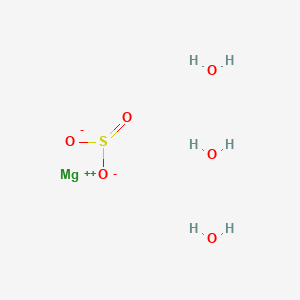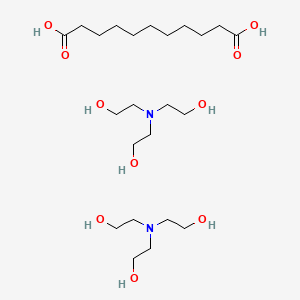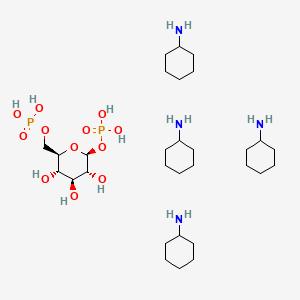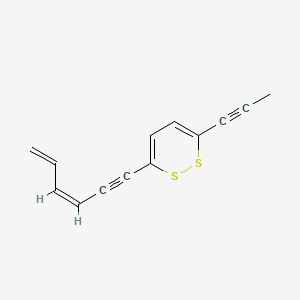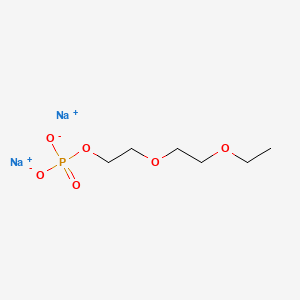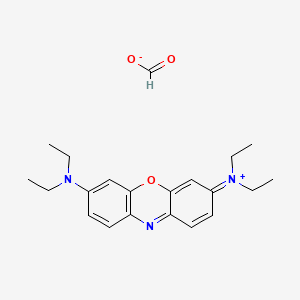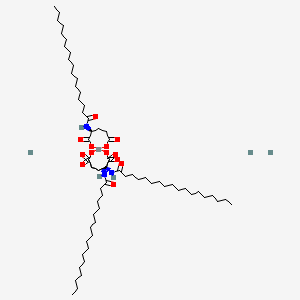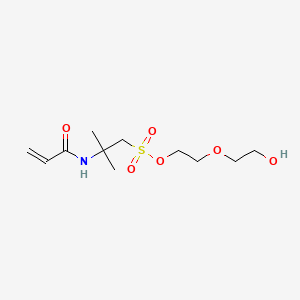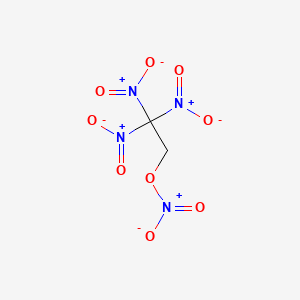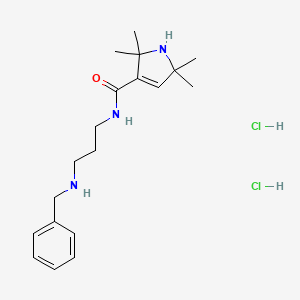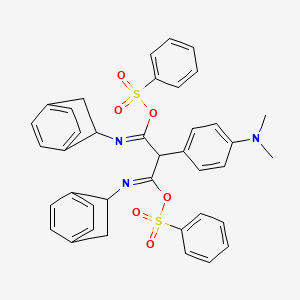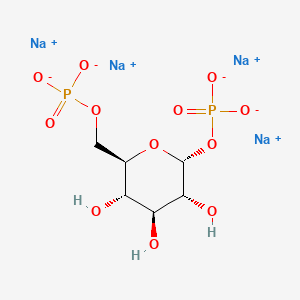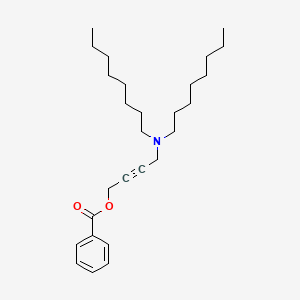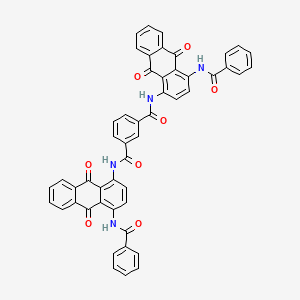
N,N'-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and isophthaldiamide moieties, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoyl chloride with 9,10-dihydro-9,10-dioxoanthracene-1,4-diamine under controlled conditions to form the intermediate product. This intermediate is then reacted with isophthaloyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and scalability .
化学反应分析
Types of Reactions
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted anthracene compounds .
科学研究应用
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
作用机制
The mechanism of action of N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
相似化合物的比较
Similar Compounds
- N,N’-Bis(4-pyridylmethyl)-naphthalene diimide
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
- N,N’-Bis(4-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N,N’-Bis(4-(benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)isophthaldiamide stands out due to its unique combination of anthracene and isophthaldiamide moieties, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific reactivity .
属性
CAS 编号 |
83721-65-7 |
|---|---|
分子式 |
C50H30N4O8 |
分子量 |
814.8 g/mol |
IUPAC 名称 |
1-N,3-N-bis(4-benzamido-9,10-dioxoanthracen-1-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C50H30N4O8/c55-43-31-18-7-9-20-33(31)45(57)41-37(24-22-35(39(41)43)51-47(59)27-12-3-1-4-13-27)53-49(61)29-16-11-17-30(26-29)50(62)54-38-25-23-36(52-48(60)28-14-5-2-6-15-28)40-42(38)46(58)34-21-10-8-19-32(34)44(40)56/h1-26H,(H,51,59)(H,52,60)(H,53,61)(H,54,62) |
InChI 键 |
MQKBBQMUWZYVCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)C(=O)NC5=C6C(=C(C=C5)NC(=O)C7=CC=CC=C7)C(=O)C8=CC=CC=C8C6=O)C(=O)C9=CC=CC=C9C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


